molecular formula C17H13N3O2 B3330161 9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid CAS No. 67073-19-2

9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid

Cat. No.: B3330161
CAS No.: 67073-19-2
M. Wt: 291.3 g/mol
InChI Key: KOOSISQUDUHLSF-UHFFFAOYSA-N
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Description

9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]benzimidazole family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid typically involves the condensation of 2-phenyl-1H-benzimidazole with appropriate aldehydes or ketones, followed by cyclization. One common method involves the use of ethyl 2-(dibromomethyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate as a starting material. This compound is heated in ethanol to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: Research has indicated its potential use in developing new drugs for treating infectious diseases and cancer.

    Industry: It can be used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development, offering potential advantages over similar compounds in terms of activity and selectivity .

Properties

IUPAC Name

4-methyl-2-phenylimidazo[1,2-a]benzimidazole-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-19-12-9-5-6-10-13(12)20-15(16(21)22)14(18-17(19)20)11-7-3-2-4-8-11/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOSISQUDUHLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N3C1=NC(=C3C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid
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9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid
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9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid
Reactant of Route 4
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9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid
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9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid
Reactant of Route 6
9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid

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